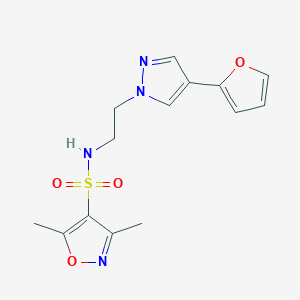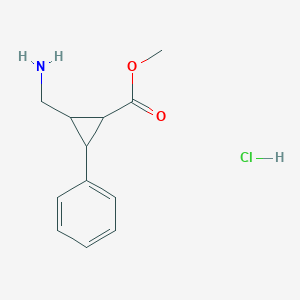
4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
The exact mass of the compound 4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by Darvishzad et al. (2019) introduced a piperazine-based dicationic Bronsted acidic ionic salt, which demonstrated effectiveness in synthesizing pyrimidine and pyrano[2,3-d]pyrimidinone derivatives, including those with pyrimidin-2-yl structures. This method offers benefits like low catalyst usage, ease of work-up, and high yields, indicating the potential of piperazine compounds in catalysis (Darvishzad et al., 2019).
Synthesis of Heterocyclic Compounds
Mekky et al. (2021) reported on the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), showcasing the utility of piperazine structures in creating novel heterocyclic compounds. These compounds have potential applications in various fields of chemistry and pharmacology (Mekky et al., 2021).
Metabolism and Pharmacokinetics Studies
Research by Sharma et al. (2012) on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a pyrimidin-2-yl piperazine structure revealed insights into drug metabolism and clearance pathways. This research is crucial for understanding the pharmacological properties of similar compounds (Sharma et al., 2012).
Development of Novel Pharmaceuticals
A study by Verhoest et al. (2012) involved the discovery and development of PF-04447943, a PDE9A inhibitor with a pyrimidin-2-yl structure, highlighting the potential of such compounds in treating cognitive disorders. This research demonstrates the application of pyrimidine derivatives in developing new therapeutic agents (Verhoest et al., 2012).
Heterocyclic Synthesis
Ho and Suen (2013) synthesized a series of novel heterocyclic compounds incorporating a pyrimidine moiety. These compounds have potential applications in various chemical and pharmacological research areas, illustrating the versatility of pyrimidine derivatives in synthesis (Ho & Suen, 2013).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c24-16-12-14(13-23(16)15-2-10-26-11-3-15)17(25)21-6-8-22(9-7-21)18-19-4-1-5-20-18/h1,4-5,14-15H,2-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUTZQXPSGDNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)
![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)


![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)



![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)